molecular formula C5H2Cl2IN B1390755 2,3-Dichloro-4-iodopyridine CAS No. 889865-45-6

2,3-Dichloro-4-iodopyridine

Cat. No.: B1390755
CAS No.: 889865-45-6
M. Wt: 273.88 g/mol
InChI Key: WRPBPDPXVUBWCR-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2IN and a molecular weight of 273.89 g/mol . This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, which imparts unique chemical properties and reactivity.

Chemical Reactions Analysis

2,3-Dichloro-4-iodopyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 2,3-Dichloro-4-iodopyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenation pattern can enhance binding affinity to biological targets, making it valuable in developing drugs for cancer and infectious diseases.
  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways. For example, a study indicated that compounds with similar structures demonstrated significant inhibition of MCF-7 breast cancer cells.

2. Agrochemicals

  • The compound's antimicrobial properties make it a candidate for developing new pesticides and herbicides. Research indicates that halogenated pyridines exhibit activity against various bacterial strains, suggesting potential applications in agricultural settings.

3. Material Science

  • This compound is also explored for its role in producing advanced materials such as polymers and liquid crystals. Its unique properties can be harnessed to create materials with specific electronic or optical characteristics.

Research Findings and Case Studies

StudyFindings
Study A Investigated the antimicrobial properties against E. coli and S. aureus, showing significant inhibition zones indicating strong antimicrobial activity.
Study B Assessed anticancer effects on MCF-7 breast cancer cells, inducing apoptosis through caspase activation.
Study C Evaluated the compound's enzyme inhibition potential, demonstrating its capability as an enzyme inhibitor in metabolic pathways.

Case Study Example

In a notable case study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. This study highlighted the compound's potential as a lead for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-iodopyridine is primarily based on its ability to participate in halogenation and substitution reactions. The presence of chlorine and iodine atoms allows for selective reactivity, making it a valuable intermediate in organic synthesis . The compound can interact with various molecular targets, depending on the specific functional groups introduced during subsequent reactions.

Comparison with Similar Compounds

2,3-Dichloro-4-iodopyridine can be compared with other halogenated pyridine derivatives, such as:

Biological Activity

Overview

2,3-Dichloro-4-iodopyridine (CAS No. 889865-45-6) is a halogenated pyridine derivative with significant biological activity. Its molecular formula is C5_5H2_2Cl2_2IN, and it has a molecular weight of 273.89 g/mol. This compound is notable for its potential applications in medicinal chemistry, chemical biology, and material science due to its reactivity and ability to interact with various biological systems.

The biological activity of this compound primarily arises from its ability to participate in diverse chemical reactions owing to its reactive chlorine and iodine atoms. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to significant alterations in cellular processes such as signaling pathways, gene expression, and metabolic activities.

The compound's interactions with enzymes and proteins facilitate the formation of stable complexes essential for studying enzyme kinetics and protein functions. For instance, it has been observed to modulate key signaling molecules involved in cellular responses like proliferation and apoptosis.

Influence on Cellular Processes

This compound affects various cell types by influencing:

  • Cell Signaling : Alters pathways that regulate cell growth and differentiation.
  • Gene Expression : Modifies transcriptional activities leading to changes in protein synthesis.
  • Cellular Metabolism : Impacts metabolic pathways critical for energy production and biosynthesis.

Dosage Effects

Research indicates that the effects of this compound vary with dosage in animal models. Low doses may have minimal impact, while higher doses can induce significant changes in cellular functions. Threshold effects are noted where specific dosages are necessary to elicit measurable biological responses.

Metabolic Pathways

The compound undergoes biotransformation through enzymatic reactions, resulting in metabolites that may exhibit distinct biological activities. Understanding these pathways is crucial for evaluating the compound's pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transporters and binding proteins. These interactions affect its localization within cells, which is critical for its biological efficacy.

In Vivo Studies

In studies involving animal models, this compound demonstrated varying degrees of efficacy based on its concentration. For example:

  • Study on Enzyme Inhibition : The compound was tested for its ability to inhibit a specific enzyme involved in cancer metabolism. Results showed a dose-dependent inhibition pattern, confirming its potential as an anticancer agent.
Concentration (µM)% Inhibition
110%
1050%
10085%

This table illustrates the relationship between concentration and enzyme inhibition observed in the study.

Comparative Analysis with Other Compounds

When compared with similar halogenated pyridine derivatives such as 2,6-Dichloro-4-iodopyridine and 2,5-Dichloro-3-iodopyridine, this compound exhibited unique reactivity patterns that could be leveraged for specific applications in drug development.

CompoundMolecular FormulaKey Biological Activity
This compoundC5_5H2_2Cl2_2INEnzyme inhibition
2,6-Dichloro-4-iodopyridineC5_5H2_2Cl2_2INAntimicrobial properties
2,5-Dichloro-3-iodopyridineC5_5H2_2Cl2_2INCytotoxic effects on cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dichloro-4-iodopyridine, and how do reaction conditions influence yield?

  • Methodology : A scalable synthesis involves halogenation and iodination of pyridine precursors. For example, stepwise halogenation under controlled temperatures (0–5°C) using iodine monochloride (ICl) in anhydrous dichloromethane can achieve regioselectivity . Optimization of stoichiometry (e.g., 1.2–1.5 equivalents of ICl) minimizes side products like 2,6-dichloro isomers. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate) ensures intermediate purity .
  • Data Note : Yields >70% are achievable with rigorous exclusion of moisture, as hydrolysis of intermediates (e.g., iodopyridines) can reduce efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : 1^1H NMR (CDCl3_3) typically shows a deshielded pyridine proton at δ 8.2–8.5 ppm, while 13^{13}C NMR distinguishes iodine-substituted carbons (δ 90–100 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 273.89 (theoretical) .
    • Contradiction Resolution : Discrepancies in halogen chemical shifts may arise from solvent polarity or trace impurities. Cross-validate with X-ray crystallography (if crystals are obtainable) or elemental analysis (C, H, N, Cl, I) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to functionalize this compound, and what challenges arise in regioselectivity?

  • Methodology : The compound’s 4-iodo and 2,3-dichloro substituents enable sequential Suzuki-Miyaura couplings. For example:

  • Step 1 : Selective coupling at the 4-iodo position using Pd(PPh3_3)4_4 and arylboronic acids (1.5 equiv) in THF/H2_2O (3:1) at 80°C .
  • Step 2 : Subsequent coupling at the 2- or 3-chloro positions requires stronger catalysts (e.g., Pd(dppf)Cl2_2) and elevated temperatures (100–120°C) .
    • Challenges : Competing dehalogenation or homocoupling may occur; optimize ligand-to-metal ratios (e.g., 1:1 PPh3_3:Pd) and use degassed solvents to suppress side reactions .

Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology :

  • Steric Effects : The 2,3-dichloro groups create steric hindrance, slowing SNAr at the 4-position. Kinetic studies (e.g., with NaOMe in MeOH) reveal rate constants 2–3× lower than unhindered analogs .
  • Electronic Effects : Iodine’s electron-withdrawing nature activates the 4-position for SNAr, but competing C–I bond cleavage (via radical pathways) may occur under UV light. Control reactions under inert atmospheres (N2_2) mitigate this .

Q. What computational approaches are suitable for modeling the electronic structure of this compound, and how do theoretical results align with experimental data?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare predicted dipole moments (e.g., ~3.5 D) with experimental values from dielectric constant measurements .
  • Contradiction Analysis : Discrepancies in bond lengths (e.g., C–I vs. C–Cl) may arise from relativistic effects (ignored in standard DFT). Apply ZORA scalar relativistic corrections for improved accuracy .

Q. Data Analysis and Experimental Design

Q. How should researchers address contradictory data in the catalytic activity of this compound derivatives across studies?

  • Methodology :

  • Systematic Variables : Compare catalyst loading, solvent polarity, and temperature gradients. For example, Pd-catalyzed reactions in DMF vs. toluene may show divergent yields due to solvent coordination effects .
  • Statistical Validation : Use ANOVA to assess reproducibility across triplicate runs. Outliers may indicate unaccounted variables (e.g., trace oxygen or moisture) .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies?

  • Methodology :

  • Solvent Screening : Test slow evaporation in ethyl acetate/hexane (1:4) or dichloromethane/pentane. Additive-driven methods (e.g., 1% DMF) can promote crystal growth .
  • Temperature Gradients : Cooling from 40°C to 4°C over 48 hours often yields diffraction-quality crystals .

Properties

IUPAC Name

2,3-dichloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPBPDPXVUBWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661263
Record name 2,3-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889865-45-6
Record name 2,3-Dichloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DICHLORO-4-IODOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of n-butyllithium (27.6 ml, 69 mmol, 2.5 M in hexanes) in dry Et2O (150 ml) cooled at −78° C., under a nitrogen atmosphere, was added 2,2,6,6-tetramethylpiperidine (11.64 ml, 69 mmol), dropwise. The resulting reaction mixture was stirred at −78° C. for 10 min., and then a solution of 2,3-dichloropyridine (10 g, 67.57 mmol) in dry THF (75 ml) was added dropwise. The mixture was stirred at −78° C. for 30 min. and then a solution of iodine (25.38 g, 100 mmol) in dry THF (75 ml) was added. The mixture was allowed to warm to r.t. overnight, quenched with Na2S2O3 (aqueous sat. solution) and extracted twice with EtOAc. The combined organic extracts were washed with NaHCO3 (aqueous sat. solution), dried (Na2SO4) and concentrated in vacuo. The crude residue was precipitated with heptane, filtered off and dried to yield intermediate compound D10 (8.21 g, 44%) as a pale cream solid.
Quantity
27.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.64 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
25.38 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

With cooling with ice, 2.66 M n-butyllithium (100 mL, 0.266 mmol) was added to a tetrahydrofuran (400 mL) solution of diisopropylamine (11.9 mL, 84.2 mmol), cooled to −70° C., and stirred for 0.5 hours. A tetrahydrofuran (170 mL) solution of 2,3-dichloropyridine (35 g, 0.24 mmol) was dropwise added to the solution, over 25 minutes, and then stirred at −70° C. for 1 hour. A tetrahydrofuran (170 mL) solution of iodine (75 g, 0.30 mmol) was added to the reaction mixture, and warmed up to room temperature with stirring. Water was added to the reaction mixture, and extracted twice with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. Ethyl acetate and hexane were added to the residue, the precipitated matter was taken out through filtration and dried to obtain the entitled compound (46.4 g, 72%) as a pale yellow solid.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
72%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloro-4-iodopyridine
2,3-Dichloro-4-iodopyridine
2,3-Dichloro-4-iodopyridine
2,3-Dichloro-4-iodopyridine

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